molecular formula C9H14O3 B1366677 Methyl 1-formylcyclohexane-1-carboxylate CAS No. 84393-05-5

Methyl 1-formylcyclohexane-1-carboxylate

Cat. No. B1366677
CAS RN: 84393-05-5
M. Wt: 170.21 g/mol
InChI Key: ZKTJOSITANDHAI-UHFFFAOYSA-N
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Description

“Methyl 1-formylcyclohexane-1-carboxylate” is an organic compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol. It is a structural analog of 1-aminocyclopropane-1-carboxylate acid (ACC) .


Molecular Structure Analysis

The molecular structure of “Methyl 1-formylcyclohexane-1-carboxylate” consists of a cyclohexane ring with a formyl group (-CHO) and a carboxylate ester group (-COOCH3) attached to the same carbon .


Physical And Chemical Properties Analysis

“Methyl 1-formylcyclohexane-1-carboxylate” is a colorless to yellow liquid . The exact physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved data.

Scientific Research Applications

Analgesic Activity

Methyl 1-formylcyclohexane-1-carboxylate, through its derivatives, has been studied for its potential analgesic properties. For instance, methyl 1-bromocyclohexane carboxylates, when reacted with zinc and 2-cyano-3-aryl-N-arylpropenamides, produce compounds with analgesic activity and low toxicity. These findings indicate a potential application in pain management and therapeutic development (Kirillov et al., 2012).

Antinociceptive Activity

Further expanding on its medicinal potential, derivatives of methyl 1-bromocyclohexanecarboxylate have shown antinociceptive activity. This suggests their usefulness in mitigating pain sensations, contributing to the field of analgesic drug development (Kirillov et al., 2015).

Chemistry and Reactions

The chemical behavior of methyl 1-formylcyclohexane-1-carboxylate and its related compounds has been a subject of interest. Studies have looked into its synthesis, dehydration, hydrolysis, acetylation, reduction, and epoxidation, along with its reactions in the Diels–Alder process. These insights are valuable for understanding its versatility in chemical synthesis and potential industrial applications (Sirat et al., 1979).

Photocyclization

Methyl 1-formylcyclohexane-1-carboxylate has also been involved in studies on photocyclization, specifically examining reactions under irradiation and the formation of various cyclic compounds. This research has implications for understanding photochemical processes and developing novel synthetic methods (MaruyamaKazuhiro et al., 1980).

Future Directions

“Methyl 1-formylcyclohexane-1-carboxylate” could potentially be used as a plant growth regulator in the agricultural and postharvest industries due to its ability to enhance ethylene-related responses in plants . More research is needed to fully understand its potential applications and effects.

properties

IUPAC Name

methyl 1-formylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-8(11)9(7-10)5-3-2-4-6-9/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTJOSITANDHAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446355
Record name 1-FORMYL-CYCLOHEXANECARBOXYLIC ACID METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-formylcyclohexane-1-carboxylate

CAS RN

84393-05-5
Record name Cyclohexanecarboxylic acid, 1-formyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84393-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-FORMYL-CYCLOHEXANECARBOXYLIC ACID METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of dimethyl cycloheptane-1,1-dicarboxylate (7.62 g, 35.6 mmol) in diethyl ether (250 mL) at −78° C. under an argon atmosphere was added diisobutylaluminum hydride (1.5M in toluene, 48 mL, 72 mmol) dropwise. After 1.5 h, the reaction mixture was quenched with a mixutre of methanol (100 mL) and water (100 mL), was filtered through Celite@ and was extracted with diethyl ether (100 mL×3). The combined organic extracts were dried (MgSO4), were filtered and were evaporated in vacuo to yield the title compound which was used without further purification. MH+185.
Quantity
7.62 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of dimethyl cyclohexane-1,1-dicarboxylate (2.8 g, 14.0 mmol) in dichloromethane(55 mL) at −78° C. under a nitrogen atmosphere was added diisobutylaluminum hydride (1.5M in toluene, 19 mL, 28 mmol) dropwise. After 3 h, the reaction mixture was quenched with saturated aqueous NH4Cl solution (11 mL), then 1N HCl (14 mL) and allowed to warm to room temperature. The mixture was filtered through Celite@ and the organic phase was separated, was dried (MgSO4) and was evaporated in vacuo to yield the title compound which was used without further purification (1.23 g, 52%). MH+171.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-formylcyclohexane-1-carboxylate
Reactant of Route 2
Methyl 1-formylcyclohexane-1-carboxylate
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Reactant of Route 6
Methyl 1-formylcyclohexane-1-carboxylate

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